7-hydroxy-8-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one
Description
The compound 7-hydroxy-8-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one is a coumarin derivative characterized by a hydroxyl group at position 7, a methyl group at position 8, and a piperazine-linked cinnamyl substituent at position 4. The piperazine moiety is further substituted with a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) group, introducing a planar, conjugated system that may enhance interactions with biological targets .
Properties
IUPAC Name |
7-hydroxy-8-methyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-18-22(27)10-9-21-20(16-23(28)29-24(18)21)17-26-14-12-25(13-15-26)11-5-8-19-6-3-2-4-7-19/h2-10,16,27H,11-15,17H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMZMZWHQXXIGM-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)CC=CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C/C=C/C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Hydroxy-8-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one, a compound belonging to the coumarin class, exhibits a unique structural configuration that combines a coumarin backbone with a piperazine moiety. This combination suggests potential pharmacological properties, particularly in anticancer and antimicrobial activities. The compound's molecular formula includes hydroxyl, methyl, and piperazine functional groups, which may enhance its biological activity.
Structural Characteristics
The structure of the compound can be broken down into several key components:
- Coumarin Backbone : Provides a foundation for various biological activities.
- Piperazine Moiety : Known for enhancing pharmacological effects, particularly in neuroactive compounds.
- Phenylpropene Side Chain : This feature may contribute to the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that coumarin derivatives possess significant anticancer properties. For instance:
- Mechanism of Action : Compounds similar to 7-hydroxy-8-methyl coumarins have been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have demonstrated that these compounds can cause cell cycle arrest at specific phases (e.g., G1 or S phase) and increase reactive oxygen species (ROS) production, leading to cellular stress and apoptosis .
| Compound | Cancer Cell Line | Activity | Mechanism |
|---|---|---|---|
| 7-Hydroxycoumarin | MCF-7 (breast cancer) | Cytotoxic | Induces apoptosis |
| Piperazine Derivatives | A549 (lung cancer) | Moderate | Cell cycle arrest |
| 7-Hydroxy-Piperazine Coumarins | Various | High | Inhibits DNA synthesis |
Antimicrobial Activity
The antimicrobial properties of coumarins have also been documented. For example:
- In Vitro Studies : Some derivatives show promising activity against bacterial strains such as Staphylococcus pneumoniae and Pseudomonas aeruginosa. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways .
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Anticancer Properties : A series of coumarin derivatives were synthesized and tested against MCF-7 and A549 cell lines. The most potent compounds showed significant cytotoxicity, with IC50 values lower than standard chemotherapeutics .
- Antimicrobial Evaluation : In a study examining various coumarin derivatives, it was found that specific modifications to the coumarin structure enhanced antimicrobial efficacy against multiple pathogens .
Research Findings
Recent research has focused on the synthesis and evaluation of new derivatives based on the parent structure of 7-hydroxy-8-methyl coumarins:
Scientific Research Applications
The compound 7-hydroxy-8-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one , a member of the coumarin family, exhibits a variety of promising applications in scientific research, particularly in pharmacology and medicinal chemistry. This article explores its potential uses, biological activities, and relevant case studies.
Pharmacological Potential
Research indicates that coumarin derivatives often exhibit significant pharmacological activities. The specific structural features of this compound suggest several potential applications:
- Anticancer Activity : Coumarins are known for their anticancer properties. The unique combination of the coumarin structure with the phenylpropene side chain may enhance its effectiveness against various cancer cell lines.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains, suggesting that this compound may also possess antimicrobial activity.
- Neuropharmacological Effects : The piperazine ring is associated with anxiolytic and antidepressant effects. This compound could be explored for potential use in treating anxiety disorders or depression.
Biochemical Interactions
The compound's interactions with biological targets are crucial for understanding its mechanisms of action:
- It may interact with enzymes involved in drug metabolism, influencing pharmacokinetics.
- Potential binding to receptors related to neurotransmission could elucidate its effects on mood and behavior.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Understanding the synthetic pathways can lead to the development of analogs with improved efficacy or reduced side effects.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of structurally similar coumarin derivatives. Results indicated that certain modifications to the coumarin structure significantly enhanced cytotoxicity against breast cancer cells. This suggests that this compound may warrant similar investigations due to its unique structure .
Case Study 2: Neuropharmacological Effects
Research on piperazine derivatives has shown promise in treating neurological disorders. A derivative of this compound could be tested for anxiolytic properties in animal models, potentially revealing its effectiveness in reducing anxiety-like behaviors .
Comparative Analysis of Structural Analogues
To better understand the potential applications of this compound, a comparative analysis with other similar compounds can be useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Antioxidant, antimicrobial |
| Piperazine Derivatives | Piperazine ring | Anxiolytic, antidepressant |
| Coumarin Derivatives | Varying substituents on coumarin core | Anticancer, anti-inflammatory |
This table highlights how the unique combination of structural elements in the target compound may enhance its pharmacological profile compared to traditional coumarins or piperazines alone.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity is driven by:
-
7-Hydroxyl group : Prone to esterification, oxidation, and hydrogen bonding.
-
Piperazine nitrogen atoms : Participate in alkylation and acid-base reactions.
-
Methyl group at position 8 : Susceptible to oxidation.
-
α,β-Unsaturated lactone (coumarin core) : Undergoes Michael addition and lactone ring-opening reactions .
Esterification of the Hydroxyl Group
The phenolic hydroxyl group at position 7 reacts with acylating agents (e.g., acetic anhydride) under acidic or basic conditions to form esters.
Conditions :
-
Catalyst: H₂SO₄ or pyridine.
-
Solvent: Anhydrous dichloromethane or THF.
-
Temperature: 0–25°C.
Product : 7-Acetoxy derivative, confirmed via NMR and TLC monitoring.
Alkylation of the Piperazine Nitrogen
The secondary amines in the piperazine ring undergo alkylation with alkyl halides or epoxides.
Conditions :
-
Base: K₂CO₃ or triethylamine.
-
Solvent: DMF or acetonitrile.
-
Temperature: 60–80°C.
Product : Quaternary ammonium salts, enhancing solubility for pharmacological studies.
Oxidation of the Methyl Substituent
The methyl group at position 8 oxidizes to a carboxylic acid under strong oxidizing conditions:
Reagents : KMnO₄ (acidic/neutral) or CrO₃.
Conditions :
-
Solvent: H₂O/acetone mixture.
-
Temperature: 50–70°C.
Product : 8-Carboxycoumarin derivative, characterized by IR (C=O stretch at 1700 cm⁻¹).
Lactone Ring-Opening Reactions
The coumarin lactone ring hydrolyzes in acidic or basic media:
Acidic Hydrolysis :
-
Reagent: HCl (concentrated).
-
Product: Coumarinic acid.
Basic Hydrolysis : -
Reagent: NaOH (aqueous).
-
Product: Sodium coumarinate, reversible upon acidification.
Michael Addition at the α,β-Unsaturated Lactone
The electron-deficient double bond in the coumarin core undergoes nucleophilic attack:
Nucleophiles : Amines, thiols, or stabilized enolates.
Conditions :
-
Solvent: Ethanol or DMSO.
-
Catalyst: Piperidine (for enolate formation).
Product : Adducts with extended conjugation, verified via UV-Vis spectroscopy.
Reaction Monitoring and Characterization
Critical parameters for optimizing reactions:
Thermal Stability and Reaction Design
The compound decomposes above 200°C, necessitating reactions below this threshold. Solvent choice (e.g., DMF for high-boiling reactions) and inert atmospheres (N₂/Ar) are critical for preventing oxidative side reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Linker Variations
The structural uniqueness of the target compound lies in its 4-position piperazinylmethyl-cinnamyl substitution . Below is a comparative analysis with structurally related coumarin derivatives:
- Key Observations: Position 4 vs. 8 Substitutions: Substitutions at position 4 (as in the target compound) are less common than at position 8 in coumarin derivatives. Position 4 modifications may influence steric interactions with biological targets . Linker Type: The methyl linker in the target compound provides rigidity compared to the propoxy linker in compounds like 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one, which increases flexibility and may alter binding kinetics .
Pharmacological and Computational Insights
Computational Studies
- DFT Optimization : The structurally similar 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one was optimized using B3LYP/6-311G(d,p), revealing bond lengths and angles consistent with X-ray diffraction data (e.g., C-O bond: 1.36 Å theoretical vs. 1.34 Å experimental) .
- Molecular Docking : Piperazine substitutions enhance hydrogen bonding with biological targets, while the cinnamyl group may improve hydrophobic interactions .
Preparation Methods
Substrate Selection and Optimization
Using 2-methylresorcinol (1,3-dihydroxy-2-methylbenzene) and ethyl acetoacetate as substrates, the reaction proceeds via acid-catalyzed cyclization. The methyl group from ethyl acetoacetate occupies the 4-position of the chromenone, while the 2-methyl group from resorcinol directs substitution to the 8-position. Source highlights the use of a diatomite-supported sulfuric acid-tosylate catalyst , which enhances regioselectivity and reduces side reactions like sulfonation (Table 1).
Table 1: Catalytic Systems for Pechmann Condensation
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ (traditional) | 90–130 | 70–75 | 85 |
| Diatomite-H₂SO₄-tosylate | 90–120 | 88–92 | 98 |
| ZrO₂/H₂SO₄ | 100–110 | 80–82 | 90 |
The diatomite-supported system achieves superior yields (92%) due to its porous structure, which increases active site accessibility and minimizes over-acidification.
Isolation and Characterization
Post-reaction, the crude product is precipitated in ice-water, filtered, and recrystallized using 95% ethanol. Characterization via ¹H NMR confirms the presence of a singlet at δ 2.41 ppm (C8-CH₃) and a broad peak at δ 10.2 ppm (C7-OH).
Cinnamyl Group Installation via Alkylation
The final step involves attaching the (2E)-3-phenylprop-2-en-1-yl (cinnamyl) group to the piperazine nitrogen. This is accomplished through alkylation using cinnamyl bromide under mild conditions.
Reaction Optimization
In a tetrahydrofuran (THF) solvent system, the piperazinylmethyl chromenone reacts with cinnamyl bromide at 50°C for 12 hours. Triethylamine acts as a proton scavenger, preventing HBr accumulation. Source notes that ultrasonic agitation improves reaction homogeneity, boosting yields to 87%.
Critical Parameters:
-
Molar Ratio (Cinnamyl Br:Piperazine): 1.05:1
-
Temperature: 50–55°C
-
Catalyst: None required
Stereochemical Control
The (E)-configuration of the cinnamyl group is preserved by avoiding high temperatures (>60°C) and using fresh cinnamyl bromide. ¹H NMR analysis confirms the trans-alkene geometry through coupling constants (J = 16 Hz between H2 and H3).
Alternative Synthetic Routes and Comparative Analysis
While the above pathway is predominant, alternative methods have been explored for niche applications.
One-Pot Multicomponent Approach
A modified protocol combines Pechmann condensation, bromination, and piperazine coupling in a single reactor. However, yields drop to 65% due to intermediate instability.
Enzymatic Functionalization
Recent studies propose using lipase catalysts for the piperazine-cinnamyl coupling step, though this method remains experimental with yields <50%.
Scalability and Industrial Considerations
The diatomite-supported catalytic system (Source) is preferred for large-scale synthesis due to:
-
Reusability: The catalyst retains 95% activity after five cycles.
-
Waste Reduction: Minimal sulfuric acid leakage (<0.5 ppm).
-
Cost Efficiency: Diatomite is inexpensive ($20/kg vs. $150/kg for ZrO₂).
Q & A
Q. What are the common synthetic strategies for introducing the piperazine-methyl substituent into the coumarin scaffold?
The piperazine-methyl group is typically introduced via Mannich reactions or nucleophilic substitution. For example, Mannich reactions involving formaldehyde and piperazine derivatives under reflux conditions (e.g., ethanol, 6 hours) have been used to functionalize 7-hydroxy-4-methylcoumarin analogs . Alternative methods include coupling reactions with pre-functionalized piperazine intermediates, such as those containing allyl or propenyl groups, to enhance solubility or target-specific interactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
- High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, methanol-buffer mobile phases) to assess purity (>98%) .
- Mass spectrometry (MS) for molecular weight confirmation (expected m/z ~460–500 Da based on analogs) .
- X-ray crystallography for resolving ambiguities in substituent orientation, as demonstrated for related chromen-2-one derivatives .
Q. How does the (2E)-3-phenylprop-2-en-1-yl group influence the compound’s physicochemical properties?
The conjugated double bond in the propenyl group enhances π-π stacking interactions with aromatic residues in biological targets, while the phenyl group increases hydrophobicity, potentially improving membrane permeability . Computational modeling (e.g., DFT or molecular docking) can predict these effects .
Advanced Research Questions
Q. How can researchers optimize the Mannich reaction to improve yield and regioselectivity for this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
- Catalysis : Acidic or basic catalysts (e.g., p-TsOH, K₂CO₃) can accelerate imine formation in Mannich reactions .
- Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity, as shown for analogous chromen-2-one derivatives .
- Monitoring : Real-time HPLC or TLC tracks intermediate formation to avoid side products like over-alkylation .
Q. What experimental approaches address contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values or binding affinities may arise from:
- Assay variability : Standardize protocols (e.g., buffer pH, incubation time) across studies. For example, sodium acetate buffer (pH 4.6) is recommended for stability in HPLC-based assays .
- Impurity profiles : Use preparative HPLC to isolate isomers or byproducts (e.g., N-oxide derivatives) that may interfere with activity .
- Target specificity : Validate results with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for functional activity) .
Q. How do substituents on the piperazine ring modulate the compound’s pharmacokinetic properties?
- Hydrophilicity : Adding hydroxy or methyl groups to the piperazine nitrogen alters logP values, affecting absorption and distribution .
- Metabolic stability : Piperazine N-methylation reduces susceptibility to oxidative metabolism, as observed in related pharmaceuticals .
- In vivo studies : Radiolabeled analogs (e.g., ¹⁴C-tagged) can track tissue distribution and clearance in animal models .
Q. What strategies mitigate instability of the chromen-2-one core under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
